

Lamotrigine N2-Oxide: An In-Depth Technical Guide to a Minor Metabolite

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Compound of Interest

Compound Name: *Lamotrigine N2-Oxide*

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Introduction

Lamotrigine, an established antiepileptic drug also utilized in the management of bipolar disorder, undergoes extensive metabolism in the human body. While the primary metabolic route is glucuronidation, leading to the formation of the inactive 2-N-glucuronide conjugate, a number of minor metabolites are also formed.^{[1][2]} Among these is **Lamotrigine N2-oxide**, a product of oxidation of the parent molecule. This technical guide provides a comprehensive overview of **Lamotrigine N2-oxide**, consolidating available quantitative data, detailing experimental protocols for its analysis, and illustrating its position within the broader metabolic pathway of Lamotrigine.

Chemical and Physical Properties

Lamotrigine N2-oxide is chemically identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide.^[3] Its fundamental properties are summarized in the table below.

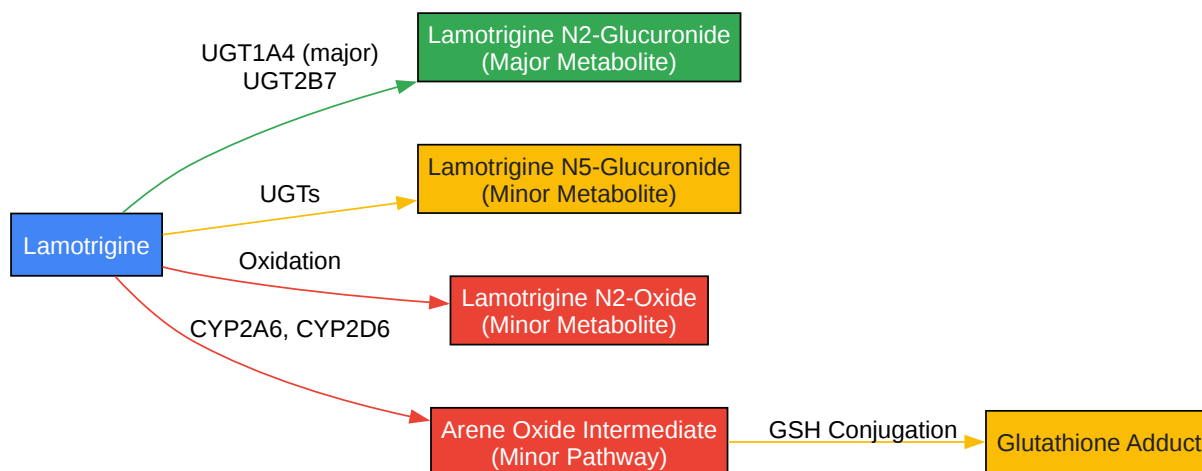
Property	Value	Reference
CAS Number	136565-76-9	[3]
Molecular Formula	C ₉ H ₇ Cl ₂ N ₅ O	[3]
Molecular Weight	272.1 g/mol	
Appearance	Solid	
Solubility	Slightly soluble in DMSO and Methanol	

Metabolic Pathway of Lamotrigine

Lamotrigine is predominantly metabolized in the liver. The main pathway involves direct N-glucuronidation at the N2-position of the triazine ring, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A4. A smaller fraction undergoes glucuronidation at the N5-position.

A minor pathway involves the oxidation of Lamotrigine. It is crucial to distinguish between two distinct oxidative processes. One is the formation of a reactive arene oxide intermediate on the dichlorophenyl ring, which is mediated by cytochrome P450 enzymes, specifically CYP2A6 and CYP2D6. This arene oxide can then be detoxified through conjugation with glutathione. The second, and the focus of this guide, is the formation of **Lamotrigine N2-oxide** through oxidation of one of the nitrogen atoms on the triazine ring. While the specific enzymes responsible for N-oxidation at the N2-position are not as extensively characterized as those for arene oxide formation, this metabolite is consistently detected in in vivo and in vitro studies.

Below is a diagram illustrating the metabolic pathways of Lamotrigine.



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Caption: Metabolic pathways of Lamotrigine.

Quantitative Data

The formation of **Lamotrigine N2-oxide** is consistently reported as a minor metabolic pathway. Quantitative data from various studies are summarized below.

Table 1: Quantitative Analysis of Lamotrigine and its Metabolites

Matrix	Analyte	Concentration Range / Amount Detected	Study Population / Model	Reference
Human Plasma	Lamotrigine	0.025 - 2 mg/L (Calibration Range)	Epileptic Patients	
Human Plasma	Lamotrigine N2-glucuronide	0.025 - 2 mg/L (Calibration Range)	Epileptic Patients	
Human Plasma	Lamotrigine N2-oxide	0.000625 - 0.05 mg/L (Calibration Range)	Epileptic Patients	
Rat Urine	[¹⁴ C]Lamotrigine	4.5 ± 0.5% of administered dose	Adult Male Wistar Rats	
Rat Urine	[¹⁴ C]Lamotrigine N-oxide	0.9 ± 0.2% of administered dose	Adult Male Wistar Rats	
Rat Bile	[¹⁴ C]Lamotrigine	1.4 ± 0.3% of administered dose	Adult Male Wistar Rats	
Mouse Hepatocytes	Lamotrigine N2-oxide	Major metabolite	In vitro	
Human Hepatocytes	Lamotrigine N2-glucuronide	Major metabolite	In vitro	

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of **Lamotrigine N2-oxide**. The following sections provide an overview of key experimental protocols.

Quantification of Lamotrigine and Metabolites by UHPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and **Lamotrigine N2-oxide** in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)

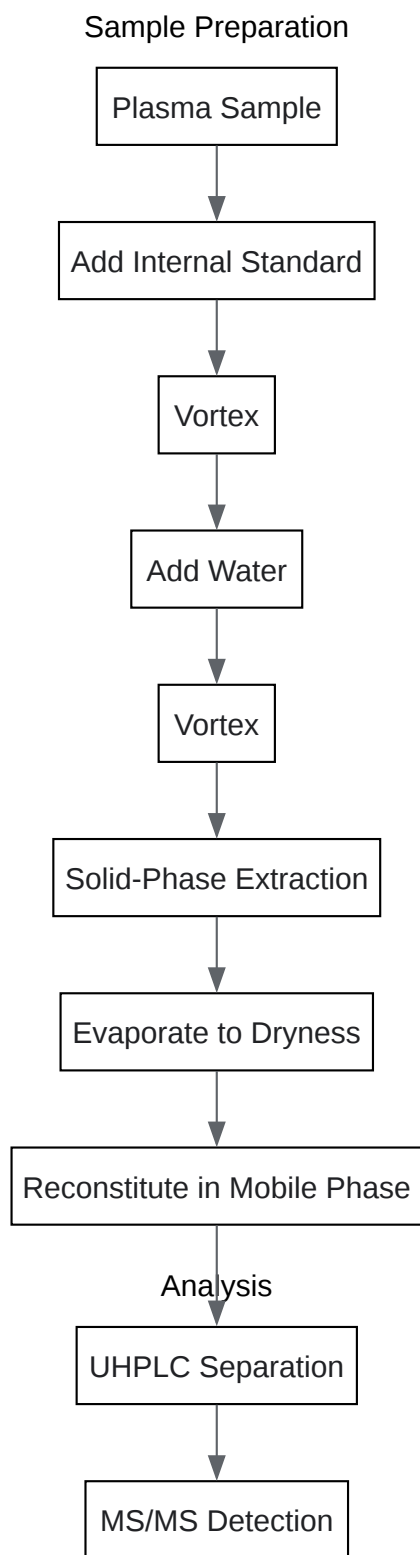
- To 300 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Lamotrigine-¹³C₃,d₃).
- Vortex the sample for 30 seconds.
- Add 400 µL of water and vortex for another 30 seconds.
- Condition an SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of distilled water.
- Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
- Reconstitute the residue in 400 µL of the mobile phase.

b. UHPLC-MS/MS Conditions

- Chromatographic Column: A reverse-phase column suitable for polar compounds (e.g., Chromolith® SpeedROD; RP-18e).
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).
- Flow Rate: Approximately 0.4 - 0.5 mL/min.

- Injection Volume: 10 μ L.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) with the following transitions:
 - Lamotrigine: m/z 256.0 > 144.9
 - Lamotrigine N2-glucuronide: m/z 432.1 > 256.0
 - **Lamotrigine N2-oxide**: m/z 272.2 > 241.9
 - Internal Standard (Lamotrigine- $^{13}\text{C}_3$): m/z 259.1 > 144.8

Experimental Workflow Diagram



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Caption: UHPLC-MS/MS experimental workflow.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the formation of **Lamotrigine N2-oxide** in an in vitro setting.

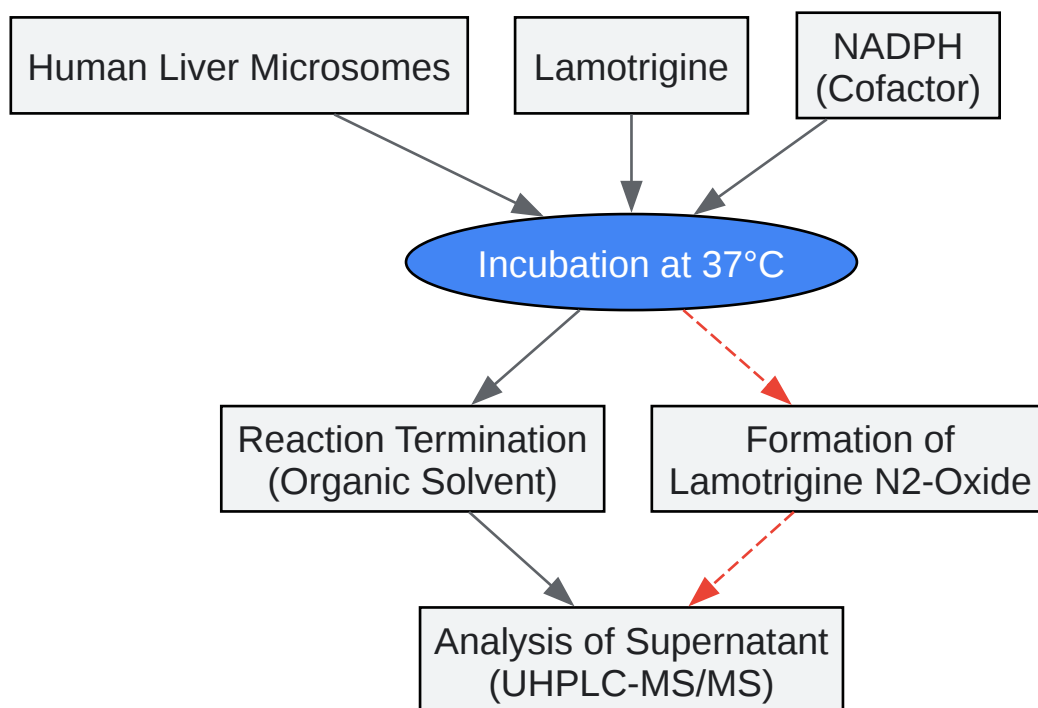
a. Reagents and Materials

- Cryopreserved human liver microsomes
- 100 mM Phosphate buffer (pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution
- Lamotrigine stock solution (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration in the incubation is <1%)
- Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

b. Incubation Protocol

- Thaw the human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) with phosphate buffer.
- In a microcentrifuge tube, pre-incubate the microsomes at 37°C for 5 minutes.
- Add Lamotrigine to the incubation mixture to achieve the desired final concentration.
- Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.
- Incubate at 37°C with gentle agitation for a specified time period (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold organic solvent.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Analyze the supernatant for the presence of **Lamotrigine N2-oxide** using a validated analytical method, such as UHPLC-MS/MS.

Logical Relationship Diagram for In Vitro Metabolism



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Caption: In vitro metabolism experimental logic.

Pharmacological Activity and Toxicology

The majority of Lamotrigine's metabolites, including the primary N2-glucuronide, are considered pharmacologically inactive. There is limited specific information available regarding the pharmacological activity or potential toxicity of **Lamotrigine N2-oxide**. As a minor metabolite, its contribution to the overall therapeutic effect or adverse drug reactions of Lamotrigine is presumed to be minimal. However, the formation of the reactive arene oxide intermediate, another minor metabolic pathway, has been associated with hypersensitivity reactions and skin rashes. It is important for researchers to differentiate between the N-oxidation at the triazine ring and the formation of the arene oxide on the dichlorophenyl ring when investigating the toxicology of Lamotrigine's oxidative metabolism.

Conclusion

Lamotrigine N2-oxide is a minor metabolite of Lamotrigine, formed through an oxidative pathway. While not contributing significantly to the overall clearance of the parent drug, its

characterization and quantification are essential for a complete understanding of Lamotrigine's metabolic profile. The experimental protocols detailed in this guide provide a framework for the reliable analysis of this metabolite in various biological matrices. Further research is warranted to fully elucidate the specific enzymatic pathways responsible for its formation and to definitively characterize its pharmacological and toxicological properties.

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